Cas no 5181-46-4 (Disilane, (chloromethyl)pentamethyl-)

Disilane, (chloromethyl)pentamethyl- 化学的及び物理的性質
名前と識別子
-
- Disilane, (chloromethyl)pentamethyl-
- chloromethyl-dimethyl-trimethylsilylsilane
- 1-(Chloromethyl)-1,1,2,2,2-pentamethyldisilane
- DTXSID80500876
- (chloromethyl)pentamethyldisilane
- 5181-46-4
-
- インチ: InChI=1S/C6H17ClSi2/c1-8(2,3)9(4,5)6-7/h6H2,1-5H3
- InChIKey: JTVRLEXIARXIRS-UHFFFAOYSA-N
- ほほえんだ: ClC[Si]([Si](C)(C)C)(C)C
計算された属性
- せいみつぶんしりょう: 180.05581
- どういたいしつりょう: 180.0557313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 93.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- LogP: 3.30770
Disilane, (chloromethyl)pentamethyl- 関連文献
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Disilane, (chloromethyl)pentamethyl-に関する追加情報
Disilane, (chloromethyl)pentamethyl-
Disilane, specifically the compound with the CAS number 5181-46-4, is a significant molecule in the realm of organosilicon chemistry. Known as (chloromethyl)pentamethyl-disilane, this compound has garnered attention due to its unique properties and versatile applications in various industries. Recent studies have highlighted its potential in advanced materials science and organic synthesis, making it a focal point for researchers and industry professionals alike.
The chemical structure of (chloromethyl)pentamethyl-disilane comprises a disilane backbone with five methyl groups attached to one silicon atom and a chloromethyl group on the other. This configuration imparts the compound with distinctive reactivity and stability, which are crucial for its functional applications. The molecule's ability to act as a precursor in the formation of silicon-based materials has been extensively explored in recent years.
Recent research has delved into the synthesis pathways of (chloromethyl)pentamethyl-disilane, revealing innovative methods that enhance yield and purity. These advancements are particularly relevant in the context of increasing demand for high-performance materials in electronics and optoelectronics. The compound's role as an intermediate in the production of organosilicon polymers has been optimized through catalytic processes, ensuring better control over polymer properties such as thermal stability and mechanical strength.
In terms of applications, (chloromethyl)pentamethyl-disilane has found utility in the development of advanced coatings and adhesives. Its ability to form robust siloxane networks makes it ideal for use in harsh environmental conditions, where traditional materials may fail. Furthermore, its application in drug delivery systems has been explored, leveraging its biocompatible properties to enhance therapeutic outcomes.
The environmental impact of (chloromethyl)pentamethyl-disilane has also come under scrutiny, with studies focusing on its degradation pathways and ecological effects. Researchers have identified methods to mitigate potential hazards through controlled disposal techniques and recycling processes, aligning with global sustainability goals.
Looking ahead, the future of (chloromethyl)pentamethyl-disilane appears promising as ongoing research continues to unlock new functionalities and applications. Its role as a key component in next-generation materials is expected to grow, driven by advancements in nanotechnology and green chemistry.
5181-46-4 (Disilane, (chloromethyl)pentamethyl-) 関連製品
- 870063-64-2(4-(azidomethyl)-3-chloropyridine)
- 2171736-00-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid)
- 77458-36-7(1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-)
- 863443-93-0(3-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethylphenyl)benzamide)
- 80434-32-8(1beta-Hydroxydeoxycholic Acid)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 1526-29-0(Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester)
- 2549049-53-6(2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)
- 1805287-71-1(Ethyl 4-(aminomethyl)-6-cyano-2-(difluoromethyl)pyridine-3-acetate)
- 1261509-01-6(3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine)




